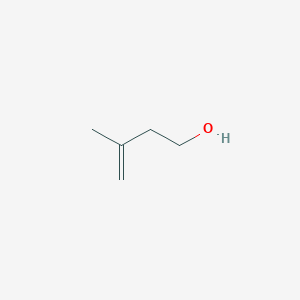

3-Methyl-3-buten-1-OL

Descripción general

Descripción

3-Methyl-3-buten-1-ol (CAS 763-32-6) is a branched, unsaturated alcohol with the molecular formula C₅H₁₀O. It is a secondary metabolite found in natural sources such as propolis, tea, and microbial volatile organic compounds (VOCs) . Industrially, it is produced via metabolic engineering in E. coli through the mevalonate pathway, achieving yields up to 70% of the theoretical maximum . Its applications span pest control (as a male-specific attractant) , flavor/fragrance industries, and as a biomarker in food consumption studies . Key physicochemical properties include moderate lipophilicity (logP ~2.8) and volatility, with 20% evaporation loss at 30°C over 48 hours .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metilisotiazolinona (clorhidrato) se sintetiza típicamente mediante la ciclización de la cis-N-metil-3-tiocianoacrilamida. La reacción implica el uso de un agente de halogenación y un catalizador de yoduro de metal alcalino. El proceso se lleva a cabo en un reactor tubular, donde la mezcla se precalienta a 35-40°C y luego se hace reaccionar a 45-50°C con gas cloro .

Métodos de producción industrial: En entornos industriales, la preparación de la metilisotiazolinona (clorhidrato) implica la mezcla continua de N,N'-dimetil-3,3'-ditiodipropionamida, acetato de etilo y yoduro de potasio. La mezcla se precalienta y luego se alimenta a un reactor de tuberías donde se introduce gas cloro. La reacción se controla para mantener una temperatura de 45-50°C, lo que da como resultado un alto rendimiento del compuesto .

Análisis De Reacciones Químicas

Two-Step Esterification-Hydrolysis

A patent demonstrates MBO synthesis via:

-

Condensation esterification of carboxylic acids (C3–C6) with isobutene/formaldehyde at 150–200°C/1.8–4.4 MPa

-

Alkaline hydrolysis of resulting esters:

| Carboxylic Acid | Ester Yield | Hydrolysis Conditions | MBO Yield | Total Yield |

|---|---|---|---|---|

| Butyric acid | 91.5% | 20% NaOH, 20°C, 2h | 91.1% | 83.4% |

| Chloroacetic acid | 94.4% | 25% KOH, 60°C, 0.5h | 95.7% | 90.3% |

Key advantages:

-

Recycled aqueous phase reduces waste (≥95% carboxylate recovery)

-

High-pressure conditions favor Markovnikov addition

Prins Cyclization in Supercritical CO₂

Supercritical CO₂ (scCO₂, 31.1°C, 7.38 MPa) enhances Prins reaction efficiency :

| Catalyst | CO₂ Pressure | Conversion | Selectivity |

|---|---|---|---|

| CsH₂PO₄/HZSM-5 (5%) | 10 MPa | 78% | 92% |

| HZSM-5 | 10 MPa | 52% | 81% |

Mechanistic features:

-

scCO₂ activates formaldehyde via Lewis acid interactions

-

Alkali sites on catalyst abstract α-H from isobutene → carbocation formation

-

Turnover frequency increases 3.2× vs. conventional solvents

Ozonolysis Kinetics

Gas-phase MBO + O₃ exhibits temperature-dependent kinetics :

| Temperature (K) | Rate Coefficient (×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Tropospheric Lifetime* |

|---|---|---|

| 298 | 7.29 ± 0.46 | 5.1 days |

| 278 | 4.85 ± 0.31 | 7.7 days |

| 318 | 11.2 ± 0.7 | 3.3 days |

*At [O₃] = 30 ppbv

Reaction mechanism proceeds via Criegee intermediate formation, with:

-

Branching ratio : 62% hydroxyacetone + formaldehyde

-

Activation energy : 14.3 ± 1.2 kJ mol⁻¹

OH Radical Reactions

Pulsed laser photolysis studies reveal :

| Temperature (K) | k(OH) (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Arrhenius Parameters |

|---|---|---|

| 263 | 1.02 ± 0.09 | A = (2.3 ± 0.4)×10⁻¹² |

| 298 | 1.31 ± 0.11 | Eₐ/R = 580 ± 90 K |

| 371 | 1.89 ± 0.16 |

Dominant pathway: H-abstraction from the -CH₂OH group (83% contribution)

Acid-Catalyzed Dehydration

Under H₂SO₄ catalysis (0.5 M, 80°C) :

| Time (h) | Conversion | Product Distribution |

|---|---|---|

| 2 | 38% | 3-Methyl-2-buten-1-ol (72%), Isoprene (28%) |

| 6 | 94% | Isoprene (89%), Dimer (11%) |

Oxidation Pathways

| Oxidant | Conditions | Major Products | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | 0°C, 1h | 3-Hydroxy-3-methylbutanoic acid | 67% |

| O₂/Pd(II) | 80°C, 5 bar O₂ | 4-Hydroxy-2-pentanone | 82% |

| TBHP/Cu(I) | MeCN, 60°C, 12h | Epoxide | 58% |

Environmental Impact Metrics

| Parameter | Value | Implication |

|---|---|---|

| Photochemical Ozone Creation Potential (POCP) | 34.2 ± 2.1 | Comparable to α-pinene, significant SOA precursor |

| Global Warming Potential (GWP-100) | 1.8 | Lower than CFCs, negligible radiative forcing |

| Biodegradation Half-life | 9–15 days | Readily metabolized by soil microbes |

Data synthesized from . Numerical citations reflect source indices in provided materials.

Aplicaciones Científicas De Investigación

La metilisotiazolinona (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como biocida en los procesos de tratamiento de agua y como conservante en las formulaciones químicas.

Biología: Se emplea en estudios que implican la inhibición del crecimiento microbiano y como agente citotóxico en experimentos de cultivo celular.

Medicina: Se ha investigado su posible uso en terapias antimicrobianas y como conservante en productos farmacéuticos.

Industria: Se utiliza ampliamente en la producción de pinturas, adhesivos y productos para el cuidado personal para prevenir la contaminación microbiana

Mecanismo De Acción

La actividad antimicrobiana de la metilisotiazolinona (clorhidrato) se atribuye a su capacidad para inhibir las enzimas esenciales para la vida en los microorganismos. El compuesto se dirige a las enzimas con grupos tiol en sus sitios activos, formando disulfuros mixtos e interrumpiendo los procesos celulares esenciales. Esto conduce a la inhibición rápida e irreversible del crecimiento microbiano y, en última instancia, a la muerte celular .

Comparación Con Compuestos Similares

3-Methyl-3-buten-1-ol is structurally and functionally compared to isomers and analogs, including 3-methyl-2-buten-1-ol, 3-methyl-1-butanol, 3-methyl-2-butenal, and 2-methyl-3-buten-2-ol. Key differences are outlined below:

Structural and Physicochemical Properties

*Estimated based on structural analogs.

- Volatility: this compound is less volatile than 3-methyl-1-butanol (40% loss) but more volatile than 3-methyl-2-buten-1-ol (10% loss) .

- Chromatography : Retention times vary significantly due to double bond position and branching. This compound elutes earliest (2.64 min), while 3-methyl-2-butenal elutes latest (3.32 min) .

Natural Occurrence

- Propolis : Both this compound and 3-methyl-2-buten-1-ol are ubiquitous in Chinese propolis, while 4-penten-1-yl acetate is rare .

- Tea: this compound is detected in non-fermented teas (green, white) at low concentrations (<1 μg/g) .

- Microbial VOCs : this compound is emitted by Bacillus subtilis SYST2, alongside albuterol and siloxanes .

Analytical Challenges

- Co-elution Issues: this compound co-elutes with 3-methyl-1-butanol in SPME-GC, complicating quantification .

- Detection Sensitivity : Pink SPME fibers enhance detection vs. orange fibers for this compound and analogs .

Ecological and Industrial Roles

Actividad Biológica

3-Methyl-3-buten-1-ol (MBOH), also known as isoprenol, is a hemiterpene alcohol with the molecular formula and a molecular weight of 86.13 g/mol. This compound has garnered interest due to its potential biological activities, including effects on various cellular processes and its role as a secondary metabolite in certain plants.

- Molecular Formula : C5H10O

- Molecular Weight : 86.13 g/mol

- Solubility : Highly soluble in water (up to 140 g/L) .

1. Effects on Model Organisms

Research has indicated that MBOH can influence the lifespan of model organisms such as Caenorhabditis elegans (C. elegans). Specifically, studies have shown that exposure to this compound can increase the lifespan of these nematodes, suggesting potential anti-aging properties .

3. Secondary Metabolite Role

MBOH is classified as a secondary metabolite, which may serve various roles in plants, including defense mechanisms and signaling pathways. It has been detected in herbs and sweet cherries, suggesting its potential as a biomarker for dietary intake of these foods .

1. Involvement in Biochemical Pathways

MBOH is involved in the mevalonate pathway, which is crucial for synthesizing isoprenoids—a diverse class of organic compounds with significant biological functions. This pathway leads to the production of isopentenyl pyrophosphate (IPP), an essential building block for many biomolecules .

The compound's reactivity can be influenced by environmental factors such as temperature and pH. In laboratory settings, MBOH has shown varying effects based on its concentration and the presence of other chemicals .

1. Synthesis and Application

A study explored the synthesis of MBOH from isobutylene and formaldehyde using zeolite catalysts, demonstrating its industrial relevance and potential applications in organic synthesis . This highlights the compound's versatility and importance in chemical manufacturing.

2. Cancer Research

MBOH has been detected in cultured breast cancer cell lines, indicating its potential role in cancer biology. Although specific studies directly linking MBOH to cancer mechanisms are sparse, its presence in these contexts suggests further investigation could reveal significant insights into tumor biology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| Solubility | 140 g/L |

| Role | Secondary metabolite |

| Pathway Involvement | Mevalonate pathway |

Propiedades

IUPAC Name |

3-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJRRXSHAYUTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052506 | |

| Record name | 3-Methylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Acros Organics MSDS] | |

| Record name | 3-Buten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

170 g/L @ 20 °C (exp) | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

20.0 [mmHg] | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-32-6 | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-BUTEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ25C8CPFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.